N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
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Description
N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The compound features a methoxyphenyl group and an imidazole moiety, which are known for their biological relevance. The sulfonamide functional group also contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may modulate signaling pathways related to apoptosis, cell proliferation, and immune response.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on imidazole derivatives demonstrated that several compounds showed notable cytotoxicity against HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds in this series induced DNA fragmentation in HT-29 cells, suggesting a mechanism linked to apoptosis induction .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HT-29 | 10 | Induces apoptosis |
Compound B | MCF-7 | 15 | Inhibits DNA synthesis |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that sulfonamide derivatives can exhibit antibacterial activity against Gram-positive bacteria and fungi. For example, certain imidazole-based compounds demonstrated effective inhibition of biofilm formation by Staphylococcus aureus and Candida species .
Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of related imidazole compounds revealed that modifications in the molecular structure significantly influenced their efficacy. Compounds with methoxy substitutions exhibited enhanced activity against colon cancer cell lines compared to their unsubstituted counterparts . This suggests that this compound could potentially be developed as a novel anticancer agent.
Study 2: Antimicrobial Properties
In another study assessing the antimicrobial effects of sulfonamide derivatives, it was found that compounds similar to this compound displayed significant activity against both bacterial and fungal strains. The mechanism involved disruption of microbial cell wall synthesis and inhibition of protein synthesis pathways .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23-18(14-4-8-16(27-2)9-5-14)12-21-20(23)29(25,26)13-19(24)22-15-6-10-17(28-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFKFRWMYYSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.